1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide
Description
1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide is a quaternary ammonium salt characterized by a benzo[e]indole core substituted with benzyl and methyl groups. This compound is commercially available (e.g., from Jingzhou Zhonghe Chemical Technology Co., Ltd.) and serves as a versatile intermediate in organic synthesis, particularly in the development of dyes, ionic liquids, and bioactive molecules . Its structure combines a planar aromatic system with a cationic charge localized on the nitrogen atom, stabilized by the bromide counterion.
Properties
Molecular Formula |
C22H22BrN |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide |
InChI |
InChI=1S/C22H22N.BrH/c1-16-22(2,15-17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)23(16)3;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QQNHGCFLKJVXHO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Starting materials: 1,1,2-trimethyl-1H-benzo[e]indole and benzyl bromide
- Solvent: Acetonitrile or other polar aprotic solvents
- Conditions: Reflux or room temperature stirring, depending on scale and desired yield
- Product: 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide
This method is favored for its simplicity and high yield, often exceeding 90% purity and efficiency.
Detailed Preparation Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 1,1,2-trimethyl-1H-benzo[e]indole in acetonitrile | Room temperature | Ensures good solubility |
| 2 | Add benzyl bromide dropwise under stirring | Room temperature to reflux | Controls reaction rate |
| 3 | Stir the mixture for several hours (typically 4-12 h) | Reflux or ambient | Reaction monitored by TLC or HPLC |
| 4 | Cool the reaction mixture and precipitate the product | Cooling to 0-5°C | Product crystallizes out |
| 5 | Filter and wash the solid with cold solvent | Cold acetonitrile or ether | Removes impurities |
| 6 | Dry under vacuum | Room temperature | Yields pure quaternary ammonium salt |
Research Findings and Optimization
- Yield and Purity: Studies report yields above 90% with high purity confirmed by NMR and mass spectrometry analyses.
- Solvent Effects: Acetonitrile is preferred due to its polarity and ability to dissolve both reactants, facilitating efficient alkylation.
- Temperature Control: Mild heating accelerates the reaction without decomposing sensitive groups; however, room temperature reactions are also effective with longer reaction times.
- Reaction Monitoring: Thin-layer chromatography (TLC) and mass spectrometry (MS) are commonly used to track reaction progress and confirm product formation.
Alternative Synthetic Routes
While the benzyl bromide alkylation of 1,1,2-trimethyl-1H-benzo[e]indole is the standard, some literature suggests:
- Direct quaternization of benzo[e]indole derivatives with benzyl halides in the presence of bases or phase-transfer catalysts to improve reaction rates.
- Stepwise methylation of benzo[e]indole followed by benzylation, allowing for selective substitution control, though this is less common due to increased complexity.
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation with benzyl bromide | 1,1,2-trimethyl-1H-benzo[e]indole + benzyl bromide | Acetonitrile | Reflux or RT, 4-12 h | >90 | Most common, high purity |
| Stepwise methylation + benzylation | Benzo[e]indole + methylating agents + benzyl bromide | Various | Multi-step, controlled | Variable | More complex, selective substitution |
| Quaternization with benzyl halide + base | Benzo[e]indole derivatives + benzyl halide | Polar solvents | Base catalyzed | Moderate to high | Enhances reaction rate |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms methyl and benzyl substitution patterns on the indole ring.
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z consistent with C22H22BrN (molecular weight ~380.3 g/mol).
- Melting Point: Reported melting points around 213-215°C indicate purity and identity.
- Infrared Spectroscopy (IR): Characteristic bands for aromatic and quaternary ammonium groups confirm structure.
This comprehensive overview of the preparation methods for 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide highlights the efficient and reliable synthetic route via benzyl bromide alkylation of 1,1,2-trimethyl-1H-benzo[e]indole. The method is well-documented, reproducible, and yields a high-purity product suitable for further research applications in organic and materials chemistry.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich aromatic system facilitates electrophilic substitutions, particularly at the C4 and C7 positions of the benzo[e]indole core.
Nitration and Sulfonation
-
Nitration :
Reacts with nitric acid (HNO3) in H2SO4 at 0–5°C to yield nitro derivatives.
Example :-
Product: 4-Nitro-1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide
-
Yield: ~70% (estimated via TLC).
-
Halogenation
-
Bromination :
Treatment with Br2 in CHCl3 produces 7-bromo-substituted derivatives.
Conditions : Room temperature, 12 hours
Yield : 65–75%.
Cycloaddition and Annulation Reactions
The compound participates in cyclohexenone annulation to form extended π-conjugated systems.
Reaction with MeOTf (Methyl Triflate)
-
Conditions : 90°C in dichloroethane (DCE) for 24 hours
-
Product : Indole-indolone fused scaffold
-
Yield : 99% (optimized)
-
Key Data :
NMR confirms cis-configuration of methyl groups post-annulation .
| Entry | Temp (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| 9 | 90 | 24 | DCE | 99 |
| 10 | 90 | 24 | DCE | 79 |
| 11 | 90 | 24 | DCE | 85 |
Biological Interactions
In aqueous media, the compound acts as a fluorescent probe by:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide is with a molecular weight of 380.32 g/mol. The compound features a complex structure that includes an indolium ion, which contributes to its unique chemical reactivity and stability under various conditions.
Organic Chemistry
In organic synthesis, 1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide serves as a versatile intermediate for synthesizing various complex organic molecules. Its reactivity allows it to participate in numerous transformations such as:
- Electrophilic Substitutions : The compound can act as an electrophile due to the positive charge on the indolium nitrogen.
- Cyclization Reactions : It can undergo cyclization to form polycyclic structures that are valuable in pharmaceuticals.
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Conductive Polymers : When incorporated into polymer matrices, it can enhance electrical conductivity.
- Dye Sensitizers : Its chromophoric properties allow it to be used in dye-sensitized solar cells.
Medicinal Chemistry
Research has indicated potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines.
- Antimicrobial Properties : It has shown promise as an antimicrobial agent against various pathogens.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Conductive Polymers
Research conducted at a leading materials science institute explored the incorporation of this compound into conductive polymer films. Results indicated enhanced charge transport properties, making it a candidate for flexible electronic devices.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Ionic Character : All compounds exhibit strong ionic interactions due to the bromide or iodide counterions. The benzyl derivative’s bulkier substituent may reduce crystal packing efficiency, leading to lower melting points compared to methylated analogs (e.g., 1-Benzyl-3-methylimidazolium bromide melts at 72°C ).
Biological Activity
1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide, also known as 1,2,3-trimethyl-3-benzyl-3H-benz[e]indolium bromide, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological applications.
- Molecular Formula : C22H22BrN
- Molecular Weight : 380.32 g/mol
- CAS Number : 884863-08-5
The compound features a complex indolium structure that contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various indole derivatives, including 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide. The compound exhibits significant activity against several bacterial strains and fungi.
Table 1: Antimicrobial Activity of 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
| Mycobacterium smegmatis | 20 µg/mL |
The compound has shown particularly strong effects against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant strains such as MRSA. The MIC values indicate that it may serve as a viable candidate for further development into antimicrobial agents.
Cytotoxic Effects
In addition to its antimicrobial properties, 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide has been evaluated for its cytotoxic effects on cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 12.5 |
| MCF7 (Breast cancer) | 15.0 |
| A549 (Lung cancer) | 18.0 |
The IC50 values suggest that the compound possesses moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications.
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis and disrupt membrane integrity in microbial cells. Additionally, its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells.
Study on Antibacterial Efficacy
A recent study published in a peer-reviewed journal evaluated the antibacterial efficacy of various indole derivatives, including our compound of interest. The results demonstrated that it effectively inhibited biofilm formation and reduced the viability of bacterial cells in established biofilms.
Study on Anticancer Properties
Another case study focused on the anticancer properties of indole derivatives revealed that treatment with 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide led to significant reductions in cell proliferation rates in multiple cancer cell lines. The study also highlighted the compound's potential to enhance the efficacy of existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide, and how can reaction yields be maximized?
- Methodology : Utilize nucleophilic substitution or quaternization reactions under reflux with alkylating agents (e.g., benzyl bromide). Key parameters include solvent choice (CHCl₃ or CH₃CN), base (K₂CO₃), and temperature control. Evidence from analogous indolium salts suggests refluxing for 12–24 hours, followed by purification via recrystallization (e.g., ethyl acetate or acetic acid) to achieve >70% yields .
- Example : For benzyl-substituted indolium salts, reaction of 1,2,3-trimethylindole with benzyl bromide in CHCl₃/K₂CO₃ yielded 85% product after recrystallization .
Q. How can the structure of this compound be unequivocally confirmed?
- Methodology : Combine single-crystal X-ray diffraction (SC-XRD) with multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). SC-XRD provides bond lengths/angles (e.g., mean C–C = 0.013 Å) and crystallographic parameters (space group P21/c, R factor <0.1) . NMR should show characteristic benzyl proton resonances at δ 4.5–5.5 ppm and methyl groups at δ 2.0–3.0 ppm .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the benzyl group). Compare with computational models (DFT calculations) to predict coupling constants and confirm stereoelectronic interactions. For example, anisotropic effects in indolium salts may distort chemical shifts, requiring correction factors .
Q. What strategies validate the compound’s stability under physiological or catalytic conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For ionic liquids, thermal gravimetric analysis (TGA) can assess decomposition temperatures (>200°C expected). In aqueous media, monitor hydrolysis via ¹H NMR (e.g., benzyl group cleavage) .
Q. How do structural modifications (e.g., substituent position on the benzyl group) affect biological activity?
- Methodology : Synthesize derivatives (e.g., 4-nitrobenzyl or 3-trifluoromethylbenzyl analogs) and test against Plasmodium falciparum or Trypanosoma cruzi. Use IC₅₀ values from in vitro assays to establish structure-activity relationships (SAR). For example, bulky substituents may enhance antiplasmodial activity by disrupting membrane integrity .
Data Analysis & Experimental Design
Q. How can computational chemistry predict physicochemical properties (e.g., logP, solubility) for this ionic compound?
- Methodology : Employ COSMO-RS or ACD/Labs Percepta to estimate partition coefficients (logP) and solubility in polar solvents (DMSO, water). Validate predictions experimentally via shake-flask assays .
Q. What experimental controls are critical in assessing catalytic performance of this compound in organic reactions?
- Methodology : Include blank reactions (no catalyst) and benchmark against known catalysts (e.g., 1-butyl-3-methylimidazolium bromide). Monitor reaction progress via GC-MS or in situ IR. For Heck couplings, track Pd leaching via ICP-MS .
Contradiction & Reproducibility
Q. How to address discrepancies in reported synthetic yields for similar indolium salts?
- Methodology : Replicate published protocols with strict control of moisture, oxygen, and reagent purity. Use statistical design (e.g., DoE) to identify critical variables (e.g., solvent drying). Publish detailed procedural notes to enhance reproducibility .
Q. Why might crystallographic data conflict with NMR-based structural assignments?
- Resolution : SC-XRD resolves dynamic disorder undetectable by NMR. For example, rotational isomers of the benzyl group may average NMR signals but appear ordered in X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
